![molecular formula C14H14N2O3 B12064491 [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is an organic compound that features a nitrophenyl group and a methoxyphenyl group connected to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine typically involves the reaction of 2-nitrobenzyl chloride with 2-methoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties .
Mechanism of Action
The mechanism of action of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Methoxyphenyl)methoxy]phenyl]methanamine: Similar structure but with a methoxy group instead of a nitro group.
[2-[(2-Nitrophenyl)methoxy]phenyl]ethanamine: Similar structure but with an ethanamine backbone instead of methanamine.
Uniqueness
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is unique due to the presence of both nitrophenyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[2-[(2-nitrophenyl)methoxy]phenyl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)16(17)18/h1-8H,9-10,15H2 |
InChI Key |
LVAJQKRXNILLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


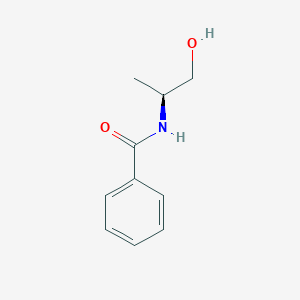
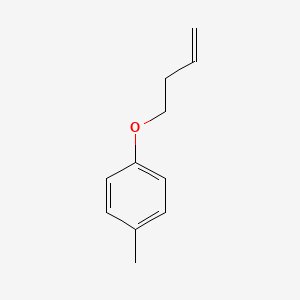
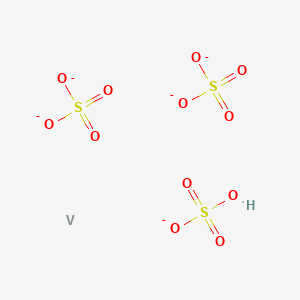
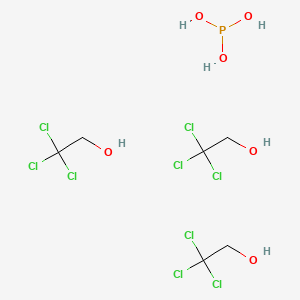
![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)

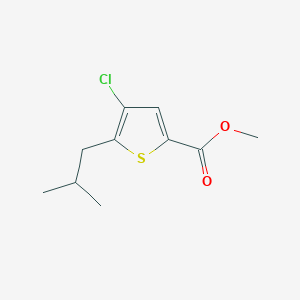

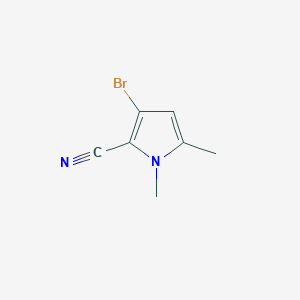


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
